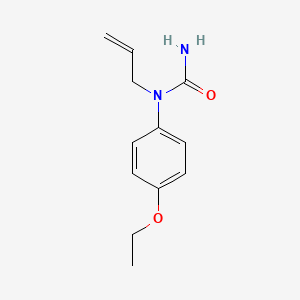

N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea is a urea derivative characterized by a central carbonyl group flanked by two amine substituents: a 4-ethoxyphenyl group and a propenyl (allyl) group. Ureas are known for their hydrogen-bonding capabilities due to the NH groups, which influence their solubility, crystallinity, and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea typically involves the reaction of 4-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as N-(4-hydroxyphenyl)-N-prop-2-en-1-ylurea.

Reduction: Formation of reduced derivatives such as N-(4-ethoxyphenyl)-N-prop-2-en-1-ylamine.

Substitution: Formation of substituted derivatives such as N-(4-chlorophenyl)-N-prop-2-en-1-ylurea.

Scientific Research Applications

N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections. It is also studied for its role in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and intermediates for the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ureas and Thioureas

(a) N-Allyl-N'-(4-chlorophenyl)thiourea

- Structure : Replaces the urea oxygen with sulfur (thiourea) and substitutes 4-chlorophenyl for 4-ethoxyphenyl.

- Key Differences: The thiourea group (C=S vs. The chloro substituent (electron-withdrawing) contrasts with the ethoxy group (electron-donating), affecting electronic properties and reactivity .

- Applications : Thioureas are often explored in agrochemicals and pharmaceuticals due to their bioactivity .

(b) N-{[4-(4-Acetylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]methyl}-N'-(3,4-dichlorophenyl)-N-propan-2-ylurea

- Structure : A complex urea with a thiazole ring, dichlorophenyl, and acetylpiperazine groups.

- Such derivatives are typically designed for medicinal chemistry applications, such as enzyme inhibition .

(c) N-(4-Ethoxyphenyl)acetamide

- Structure : An acetamide derivative with a 4-ethoxyphenyl group (CAS 85-01-8).

- Key Differences :

Functional Group Analysis

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea | Urea, allyl, 4-ethoxyphenyl | ~220 (estimated) | Ethoxy (electron-donating) | Not provided |

| N-Allyl-N'-(4-chlorophenyl)thiourea | Thiourea, allyl, 4-chlorophenyl | 226.72 | Chloro (electron-withdrawing) | 14255-79-9 |

| N-(4-Ethoxyphenyl)acetamide | Acetamide, 4-ethoxyphenyl | 179.21 | Ethoxy | 85-01-8 |

| Etofenprox* | Pyrethroid ether | 376.49 | 4-ethoxyphenyl, benzyl ether | 80844-07-1 |

*Etofenprox, a pyrethroid insecticide, shares the 4-ethoxyphenyl group but belongs to a distinct chemical class, highlighting the versatility of this substituent in diverse applications .

Hydrogen Bonding and Crystallinity

Ureas like this compound are expected to form robust hydrogen-bonding networks, influencing crystal packing and stability. Graph set analysis (e.g., Etter’s rules) predicts dimeric or chain motifs, which are critical for material design . Thioureas, in contrast, exhibit weaker interactions, often resulting in less predictable crystal structures .

Biological Activity

N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group and a prop-2-en-1-yl moiety attached to a urea backbone. This structural configuration is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a promising candidate for the development of new antimicrobial agents, particularly in light of increasing antibiotic resistance.

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study examining its effects on MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. The compound induced significant morphological changes in the cells, indicative of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its interaction with specific molecular targets within the cells:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and protein synthesis, disrupting cellular processes necessary for growth and proliferation.

- Inflammatory Pathway Modulation : It has been shown to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, which may contribute to its anticancer effects by reducing oxidative stress in cells .

- Synergistic Effects : When combined with other therapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines .

Properties

CAS No. |

708236-77-5 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-1-prop-2-enylurea |

InChI |

InChI=1S/C12H16N2O2/c1-3-9-14(12(13)15)10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,15) |

InChI Key |

QIPCZCVMCITVLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC=C)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.